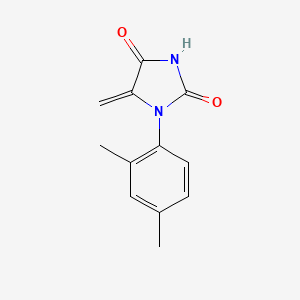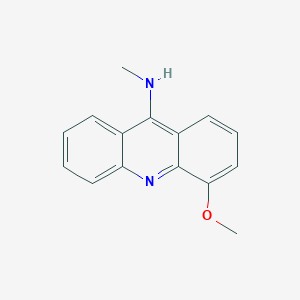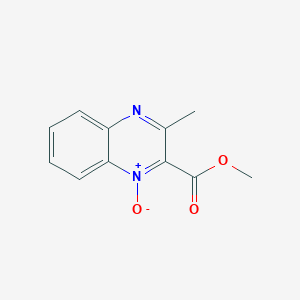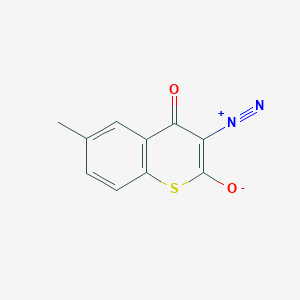![molecular formula C13H32Sn2 B14588394 Triethyl[4-(trimethylstannyl)butyl]stannane CAS No. 61222-20-6](/img/structure/B14588394.png)
Triethyl[4-(trimethylstannyl)butyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[4-(trimethylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to hydrocarbon groups. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[4-(trimethylstannyl)butyl]stannane typically involves the reaction of triethylstannane with 4-(trimethylstannyl)butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl[4-(trimethylstannyl)butyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The tin atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reagents such as tributyltin hydride and silicon hydrides are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
Scientific Research Applications
Triethyl[4-(trimethylstannyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Triethyl[4-(trimethylstannyl)butyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atoms in the compound can form stable bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used as a reducing agent in radical reactions.
Trimethyl(tributylstannyl)silane: Similar in structure and used in similar applications.
Uniqueness
Triethyl[4-(trimethylstannyl)butyl]stannane is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
61222-20-6 |
|---|---|
Molecular Formula |
C13H32Sn2 |
Molecular Weight |
425.8 g/mol |
IUPAC Name |
triethyl(4-trimethylstannylbutyl)stannane |
InChI |
InChI=1S/C4H8.3C2H5.3CH3.2Sn/c1-3-4-2;3*1-2;;;;;/h1-4H2;3*1H2,2H3;3*1H3;; |
InChI Key |
MVVWEGKMFZYSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CCCC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
